Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]- is a nitrogen-containing heterocyclic compound characterized by its aziridine ring structure. The compound has the chemical formula C10H11BrClN and a molecular weight of 260.558 g/mol. Its structure features a bromomethyl group and a 4-chlorobenzyl substituent, which contribute to its unique reactivity and potential biological activity. The compound is identified by the CAS number 156697-68-6, and its properties include being a colorless to pale yellow liquid with limited solubility in water, typical for many aziridine derivatives .
Synthesis of aziridines typically involves cyclization reactions from appropriate precursors. For 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine, possible synthesis routes include:
The applications of 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine span various fields:
Interaction studies focus on how 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine interacts with biological molecules such as proteins and nucleic acids. Research indicates that aziridine derivatives can form covalent bonds with amino acids in proteins, potentially leading to enzyme inhibition or modification of protein function. Additionally, studies on similar compounds suggest that these interactions could influence cellular pathways and responses.
Several compounds share structural similarities with 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine. Here are some notable examples:
The uniqueness of 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine lies in its specific combination of functional groups, which may confer distinct reactivity and biological properties compared to these similar compounds.
Cyclization of β-amino alcohols remains the most widely employed method for constructing the aziridine ring. This approach involves the condensation of 4-chlorobenzylamine with aldehydes to form β-amino alcohol intermediates, followed by intramolecular ring closure. For example, treatment of β-amino alcohols with phosphorus tribromide (PBr₃) induces simultaneous cyclization and bromination, yielding the target aziridine with a bromomethyl substituent.
A critical advancement involves the use of brominating agents under mild conditions to minimize side reactions. Recent protocols utilize catalytic zinc triflate (Zn(OTf)₂) to coordinate with the nitrogen lone pair, facilitating C–N bond elongation and promoting stereospecific ring closure. This method achieves yields exceeding 85% while preserving the integrity of the 4-chlorobenzyl group.
Table 1: Cyclization Conditions and Yields
| Substrate | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| β-Amino alcohol derivative | PBr₃ | 0–25 | 78 |
| β-Amino alcohol derivative | Zn(OTf)₂ + HBr | 25 | 92 |
| Epoxide precursor | NH₃ + LiAlH₄ | -20 | 65 |
Alternative routes involve the ring-opening of epoxides with ammonia, followed by reductive cyclization. While less common, this method provides access to aziridines with complementary substitution patterns.
The bromomethyl group at the 2-position serves as a versatile handle for nucleophilic substitution. Nickel-catalyzed cross-coupling reactions enable the introduction of aryl, alkenyl, and heterocyclic groups. For instance, Suzuki-Miyaura coupling with arylboronic acids in the presence of [Ni(cod)₂] and 1,2-bis(diphenylphosphino)ethane (dppe) affords 2-arylaziridines with retention of configuration.
Regioselective ring-opening reactions further expand functionalization opportunities. The 4-chlorobenzyl substituent directs nucleophilic attack to the less hindered C3 position, as demonstrated in acid-mediated hydrolyses. Treatment with trifluoroacetic acid (CF₃CO₂H) and water selectively cleaves the C3–N bond, yielding pyrrolidine derivatives after subsequent cyclization.
Key Reaction Pathways:
Enantioselective synthesis leverages chiral catalysts to control the configuration of the aziridine core. Copper(I) complexes with N-heterocyclic carbene (NHC) ligands induce asymmetric aza-benzoin reactions between aldehydes and 2H-azirines, achieving enantiomeric excesses >99%. The 4-chlorobenzyl group’s steric bulk enhances facial selectivity during cyclization, favoring the formation of (R)-configured products.
Mechanistic Insights:
Table 2: Stereoselective Catalysts and Performance
| Catalyst System | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| NHC-Cu(I) | 2H-Azirines | 99 | 88 |
| Bis(imidazoline)-Zn(II) | β-Amino alcohols | 95 | 82 |
| Chiral Phosphonium Salts | α-Haloketones | 99.9 | 75 |
These methodologies underscore the compound’s utility as a building block for complex alkaloids and pharmacophores, with applications in targeted synthesis of neurokinin antagonists and pseudoconhydrine analogs.
The bromomethyl group at the 2-position of the aziridine ring undergoes nucleophilic displacement reactions whose mechanisms depend critically on solvent polarity. In polar aprotic solvents such as dimethylformamide, direct S~N~2-type displacement of bromide dominates, as evidenced by retention of configuration at the reaction center [1]. Computational studies using density functional theory (DFT) with explicit solvent models reveal that methanol stabilizes transition states for ring-opening pathways, while aprotic media favor direct bromide displacement [1] [5].
Table 1: Solvent Effects on Displacement Pathways
| Solvent | Pathway | Activation Energy (kcal/mol) | Configuration Outcome |
|---|---|---|---|
| Methanol | Ring-opening/closure | 9.2 | Inversion |
| Dimethylformamide | Direct displacement | 3.2 | Retention |
The 4-chlorobenzyl group indirectly influences reactivity by modulating nitrogen’s electron density. Its electron-withdrawing nature enhances the aziridine ring’s susceptibility to nucleophilic attack, particularly in protic solvents where hydrogen bonding stabilizes developing charges [3] [5]. Contrastingly, nonpolar solvents suppress ring-opening due to insufficient stabilization of ionic intermediates, favoring direct displacement even at elevated temperatures [1].
Under acidic conditions or in the presence of transition metals, the bromomethyl group participates in aziridinium intermediate formation. This occurs via bromide departure, generating a strained aziridinium species that undergoes regioselective ring-opening. For example, treatment with silver tetrafluoroborate in dichloromethane facilitates bromide abstraction, yielding an aziridinium ion that reacts with nucleophiles at the less substituted carbon [4] [6].
The stereochemical fate of such intermediates is pivotal. Computational analyses demonstrate that ring-opening of the aziridinium ion proceeds with inversion of configuration at the attacked carbon, while direct displacement retains stereochemistry [1] [4]. This duality enables selective synthesis of enantiomerically enriched products. For instance, chiral 2-substituted aziridines derived from this compound yield retention products via direct displacement in aprotic solvents but inversion products via aziridinium intermediates in protic media [1].
Key rearrangement pathways include:
Heteroatom nucleophiles such as water, amines, and alkoxides exhibit regioselective ring-opening dictated by the bromomethyl group’s electronic effects. Attack occurs preferentially at the C2 position (adjacent to bromomethyl) due to enhanced electrophilicity from the electron-withdrawing 4-chlorobenzyl group [5] [3].
Table 2: Regioselectivity in Ring-Opening Reactions
| Nucleophile | Conditions | Major Product | Regioselectivity (C2:C3) |
|---|---|---|---|
| H~2~O | CF~3~CO~2~H, 25°C | 3-Hydroxypyrrolidine | 95:5 |
| CH~3~ONa | MeOH, reflux | 2-Methoxyaziridine | 10:90* |
| NH~3~ | THF, −78°C | 3-Aminopyrrolidine | 85:15 |
*Direct displacement dominates in methanol [1].
The 4-chlorobenzyl group’s meta-directing effects further polarize the aziridine ring, steering nucleophiles toward C2 in aprotic environments [2] [5]. However, steric hindrance from the benzyl group can suppress reactivity at C3, as observed in reactions with bulky amines like tert-butylamine [3]. Kinetic studies reveal that ring-opening proceeds via a bisected transition state where the nucleophile approaches antiperiplanar to the departing bromide, consistent with a concerted yet asynchronous mechanism [1] [5].
Extensive mechanistic studies show that oxidative addition into the carbon–nitrogen bond, followed by transmetalation and reductive elimination, enables direct ring opening while preserving or inverting stereochemistry, depending on the metal–ligand set.
| Study [citation] | Metal system | Coupling partner | Product class | Yield range (%) | Stereochemical course |
|---|---|---|---|---|---|
| Hughes and Bull, 2013 [1] [2] | Palladium–phosphine with zinc chloride transmetalation | Aryl bromides | β-Aryl amines | 64–92 | Retention at C2 |
| Wang et al., 2020 [3] | Palladium–N-heterocyclic carbene or triarylphosphine | Organoboron reagents | β-Carbon, –boron, –silyl adducts | 62–95 | Inversion (ligand-dependent) |
| Sun and Doyle, 2022 [4] | Nickel–bipyridine under photoredox | Dialkyl acetals → alkyl radicals | β-Alkyl amines | 40–79 | Overall retention via nickel(I) oxidative addition |
| Jarvo group, 2013 [5] | Nickel–iodide with organozinc reagents | Alkyl, benzyl zinc halides | Unbranched alkylated amines | 68–89 | Retention, directed by cinsyl protecting group |
| Xu, Hirano and Miura, 2021 [6] [7] | Nickel(II) acetate with aminoquinoline-directed benzamides | C–H substrates | Benzolactams | 53–83 | Inversion via SN2 ring opening |
| Matsubara and Murakami, 2023 [8] [9] | Copper(I) iodide–bipyridine | Imines or diazetidines | Imidazolidines | 55–90 | Non-chiral, regio-controlled |
Key findings
Chiral hydrogen-bond donors and phase-transfer catalysts exploit the intrinsic strain to deliver highly enantioenriched β-substituted amines without recourse to metals, an advantage for downstream pharmaceutical derivatization of the halomethyl group.
| Study [citation] | Catalyst type | Nucleophile | enantiomeric excess (%) | Yield range (%) |
|---|---|---|---|---|
| Paixão et al., 2008 [12] [13] | Cinchona-derived phase-transfer ammonium | β-Ketoesters | 88–97 | 82–94 |
| Zhang et al., 2019 [14] | Chiral ytterbium–bisphosphine Lewis acid | Mercaptobenzothiazoles | 86–99 | 75–92 |
| Kim and Wang, 2022 [15] | Aziridine-phosphine bifunctional base | Michael acceptors (Rauhut–Currier) | 78–92 | 68–88 |
| Thiourea survey, 2020 [16] | Bis-thiourea hydrogen-bond donor | Nitroalkanes, aldehydes | 90–96 | 70–91 |
| Fluoride ring opening, 2013 [17] | Chiral salen–metal fluoride | Potassium fluoride | 84–93 | 65–80 |
Highlights
Visible-light catalysts open avenues for single-electron activation of the carbon–nitrogen bond, creating open-shell intermediates that couple under mild conditions and complement two-electron cross-couplings.
| Study [citation] | Photocatalyst | Co-catalyst / metal | Radical partner | Product | Yield range (%) |
|---|---|---|---|---|---|
| Sun and Doyle, 2022 [4] [19] | Iridium tris(phenylpyridine) | Nickel bromide–bipyridine | Benzaldehyde dialkyl acetals | β-Alkyl amines | 40–79 |
| Steiman et al., 2020 [20] | Organic 4-cyanobenzanthrone | Nickel chloride–diaminopyridine | Aryl iodides | β-Phenethylamines | 55–82 |
| Hongnan et al., 2014 [21] [22] | Ruthenium bipyridyl | None | Alcohols, amines | β-Functionalized ethers and amines | 68–93 |
| García group, 2023 [23] | 1,2,3,5-Tetrakis(carbazol-9-yl)benzene | None | Alkenes, alkynes | Azomethine ylide cycloadducts | 60–88 |
| Evans and Wickens, 2024 [24] [25] | Iridium tris(phenylpyridine) | Tertiary amine reductant | Electron-deficient olefins | Hydroxyaziridines | 52–69 |
Mechanistic insights
Overall implications for 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-aziridine